N-(2,3-dichlorophenyl)methanesulfonamide
CAS No.:
Cat. No.: VC15025649
Molecular Formula: C7H7Cl2NO2S
Molecular Weight: 240.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7Cl2NO2S |
---|---|
Molecular Weight | 240.11 g/mol |
IUPAC Name | N-(2,3-dichlorophenyl)methanesulfonamide |
Standard InChI | InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
Standard InChI Key | VVQONXNUJSPBSQ-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(2,3-dichlorophenyl)methanesulfonamide typically involves sulfonylation of 2,3-dichloroaniline with methanesulfonyl chloride. A two-step procedure is commonly employed:
-
Protection of the Amine: 2,3-Dichloroaniline is treated with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide.
-
Purification: Crude product is recrystallized from ethanol or aqueous methanol to achieve high purity.
Alternative methods include microwave-assisted synthesis, which reduces reaction times and improves yields by 15–20% compared to conventional heating.
Optimization Challenges
Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, necessitate precise control of reaction conditions. Lower temperatures (0–5°C) and slow addition of reagents mitigate these issues.
Biological Activity and Mechanism of Action
Antibacterial Properties
N-(2,3-Dichlorophenyl)methanesulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. By competing with para-aminobenzoic acid (pABA) for the enzyme’s active site, the compound disrupts the production of tetrahydrofolate, essential for DNA and purine synthesis.
Spectrum of Activity
In vitro studies demonstrate efficacy against Gram-positive bacteria, including Staphylococcus aureus (MIC: 8 µg/mL) and Enterococcus faecalis (MIC: 16 µg/mL). Gram-negative organisms exhibit higher resistance due to reduced permeability across the outer membrane.
Applications in Drug Development
Antibiotic Resistance Mitigation
The compound’s novel mechanism of action positions it as a candidate for overcoming resistance to sulfonamide antibiotics. Structural modifications, such as introducing fluorine at the 4-position of the phenyl ring, have been explored to enhance binding affinity and reduce susceptibility to enzymatic degradation.
Synergistic Combinations
Combining N-(2,3-dichlorophenyl)methanesulfonamide with β-lactam antibiotics (e.g., ampicillin) reduces the minimum inhibitory concentration (MIC) of the latter by 50% against methicillin-resistant S. aureus (MRSA).
Comparative Analysis with Structural Analogues
Chlorine Substitution Patterns
The biological activity of methanesulfonamide derivatives varies significantly with the position and number of chlorine atoms on the phenyl ring:
Compound | Chlorine Positions | MIC vs. S. aureus (µg/mL) |
---|---|---|
N-(2-Chlorophenyl) derivative | 2 | 32 |
N-(3,4-Dichlorophenyl) derivative | 3,4 | 4 |
N-(2,3-Dichlorophenyl)methanesulfonamide | 2,3 | 8 |
The 3,4-dichloro isomer exhibits superior activity due to optimal alignment with hydrophobic pockets in DHPS.
Regulatory and Environmental Considerations
Biodegradation
The compound undergoes slow hydrolysis in aqueous environments (t₁/₂: 120 days at pH 7), generating 2,3-dichloroaniline and methanesulfonic acid as primary degradation products. Soil adsorption studies show moderate mobility (Kₒc: 150 mL/g), posing minimal leaching risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume